N-methyl-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride
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Overview
Description
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a chemical compound with the molecular formula C6H11N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-methyl-1H-pyrazole, formaldehyde, methylamine.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the same starting materials and reaction conditions as described above, but with optimized parameters for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halides, alkoxides; basic or neutral conditions.
Major Products Formed
Oxidation: N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanone.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine can be compared with other similar compounds, such as:
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine: This compound has a phenyl group instead of a methyl group, which can significantly alter its chemical and biological properties.
N-methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine: The position of the methyl group on the pyrazole ring is different, which can affect its reactivity and applications.
N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine: Similar to the previous compound, the position of the substituent on the pyrazole ring is different, leading to variations in its chemical behavior.
Conclusion
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development. Further research is needed to fully explore its potential and uncover new applications.
Properties
Molecular Formula |
C6H12ClN3 |
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Molecular Weight |
161.63 g/mol |
IUPAC Name |
N-methyl-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H11N3.ClH/c1-7-5-6-3-4-9(2)8-6;/h3-4,7H,5H2,1-2H3;1H |
InChI Key |
DRZMTDBMMPJZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NN(C=C1)C.Cl |
Origin of Product |
United States |
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